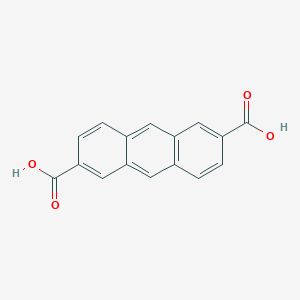

Anthracene-2,6-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAYMWLCUICVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576884 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138308-89-1 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Anthracene-2,6-dicarboxylic Acid

A Comprehensive Technical Guide to the Purification of Anthracene-2,6-dicarboxylic Acid from 2,6-Diaminoanthraquinone

Abstract

Anthracene-2,6-dicarboxylic acid is a valuable polycyclic aromatic hydrocarbon derivative, recognized for its unique photophysical properties and its utility as a building block in supramolecular chemistry, materials science, and as a potential scaffold in drug development.[1][2] Its synthesis, originating from the readily available 2,6-diaminoanthraquinone, presents a significant purification challenge due to the multi-step nature of the conversion which introduces a variety of impurities, including reaction intermediates, byproducts, and residual metal catalysts. This guide provides an in-depth, technically-grounded methodology for the purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each stage of the purification process, offering a robust, self-validating protocol designed for researchers and professionals who require high-purity material for demanding applications.

The Purification Imperative: Context and Strategy

The transformation of 2,6-diaminoanthraquinone into this compound is not a direct conversion but a strategic sequence of chemical reactions. This pathway, while effective, inherently generates a complex crude product mixture. The successful isolation of the target molecule in high purity is paramount for its subsequent application, as impurities can drastically alter its fluorescence properties, interfere with polymerization or complexation, and confound biological assays.

The Synthetic Origin of Impurities

The overall synthesis proceeds through four major transformations, each contributing to the impurity profile:

-

Diazotization: The initial step involves converting the two primary amine groups of 2,6-diaminoanthraquinone into reactive bis-diazonium salt intermediates.[3][4][]

-

Cyano-dediazoniation (Sandmeyer-type Reaction): The bis-diazonium salt is then displaced with cyanide, typically using a copper(I) cyanide catalyst, to yield 2,6-dicyanoanthraquinone.[6][7][8]

-

Hydrolysis: The dinitrile is hydrolyzed under harsh acidic or basic conditions to form 2,6-anthraquinonedicarboxylic acid.[6][9]

-

Reduction: Finally, the anthraquinone core is reduced to the anthracene aromatic system to yield the target molecule.[6][10][11]

This sequence can introduce unreacted starting materials, partially reacted intermediates (e.g., mono-cyano or mono-carboxylic acid derivatives), byproducts from diazonium salt decomposition (e.g., phenolic impurities)[12], and, critically, inorganic salts and residual copper and zinc/tin from the catalytic and reduction steps.

A Multi-Stage Purification Philosophy

A single purification technique is insufficient to address this diverse range of contaminants. This guide is therefore structured around a logical, multi-stage workflow that separates impurities based on their distinct chemical and physical properties. The core strategy involves:

-

Initial Workup: Gross removal of soluble reagents and salts.

-

Acid-Base Extraction: A powerful technique to separate the acidic target compound from neutral and basic impurities.

-

Recrystallization: The primary method for achieving high crystalline purity by removing closely related organic impurities.

-

Metal Scavenging: Targeted removal of residual transition metal catalysts.

Visualizing the Pathway and Process

To contextualize the purification strategy, it is essential to visualize both the synthetic route that generates the impurities and the workflow designed to remove them.

Caption: Overall synthetic route from starting material to the final product.

Caption: Sequential workflow for the purification of the crude product.

Core Purification Protocols: A Step-by-Step Guide

The following protocols are designed to be performed sequentially. Success at each stage is critical for the efficacy of the next.

Stage 1: Acid-Base Purification

Causality: This technique leverages the acidic nature of the two carboxylic acid groups. By converting the water-insoluble dicarboxylic acid into its water-soluble dicarboxylate salt with a base, we can physically separate it from any non-acidic (neutral or basic) organic impurities via filtration. The pure acid is then regenerated by re-acidification.[13]

Protocol:

-

Suspension: Suspend the crude, dry solid from the reduction step in deionized water (approx. 20 mL per gram of crude material).

-

Basification: While stirring vigorously, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. The solid will begin to dissolve as the sodium salt forms. Continue adding base until the pH of the solution is between 10 and 11 and the majority of the colored solid has dissolved.

-

Expert Insight: Avoid using a large excess of strong base, which can sometimes promote side reactions. An alternative, milder base is ammonium hydroxide, which can be advantageous as the resulting ammonium salts are often easily removed.[13]

-

-

Filtration of Impurities: Stir the basic solution for 30 minutes. Any remaining suspended solids are likely neutral impurities. Remove these by vacuum filtration through a Celite® pad to clarify the solution. Wash the filter cake with a small amount of dilute NaOH solution to recover any trapped product.

-

Re-precipitation: Transfer the clear filtrate to a clean beaker and, with good stirring, slowly add 3 M hydrochloric acid (HCl). The this compound will begin to precipitate out. Continue adding acid until the pH is ~2, ensuring complete protonation.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of deionized water until the washings are neutral (pH ~7). This removes the bulk of the inorganic salts (e.g., NaCl).

-

Drying: Dry the purified solid in a vacuum oven at 60-80°C to a constant weight.

Stage 2: Recrystallization

Causality: Recrystallization is a powerful technique that purifies crystalline solids based on differences in solubility.[14] The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For aromatic polycarboxylic acids, polar aprotic solvents or solvent mixtures are often effective.[3][15]

Protocol:

-

Solvent Selection: A mixture of Dimethylformamide (DMF) and ethanol is a good starting point.[3] The ratio may need to be optimized, but a 2:1 to 3:1 DMF:ethanol mixture is often effective.

-

Dissolution: Place the dried solid from Stage 1 into an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid. This should be done on a hot plate with stirring.

-

Trustworthiness: Using the absolute minimum volume of hot solvent is crucial for maximizing yield. Adding too much solvent will result in the product remaining in the solution upon cooling.

-

-

Hot Filtration (Optional but Recommended): If any insoluble particulate matter remains in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove it. This step prevents premature crystallization and removes any dust or insoluble impurities.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual DMF and mother liquor.

-

Drying: Dry the crystals thoroughly in a vacuum oven.

Stage 3: Metal Scavenging

Causality: Despite previous purification steps, trace amounts of copper or other metals used in the synthesis can remain chelated to the carboxylic acid groups, imparting color to the final product. A wash with a dilute acid that forms soluble metal salts can effectively remove these final traces.[16]

Protocol:

-

Slurry Wash: Create a slurry of the recrystallized product in a dilute (~0.1 M) nitric acid solution in water.

-

Stirring: Stir the slurry at room temperature for 1-2 hours. The nitric acid will convert residual metal impurities into soluble nitrates.[16]

-

Isolation and Final Wash: Collect the solid by vacuum filtration. Wash thoroughly with deionized water to remove all traces of nitric acid, followed by a final wash with a small amount of cold ethanol or acetone to aid in drying.

-

Final Drying: Dry the final product, a yellow solid, to a constant weight under high vacuum.

Data & Characterization

The success of the purification should be validated at each stage. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, while other spectroscopic methods confirm identity.

Table 1: Purity Progression and Analytical Checks

| Purification Stage | Primary Impurities Removed | Typical Purity (HPLC Area %) | Recommended QC Check |

| Crude Product | N/A | 60 - 85% | HPLC, TLC |

| After Acid-Base | Neutral Organics, Inorganic Salts | 90 - 97% | HPLC |

| After Recrystallization | Structurally-related byproducts | > 98% | HPLC, Melting Point |

| After Metal Scavenging | Residual Metal Ions (Cu, Zn) | > 99% | HPLC, ICP-MS (for metal content) |

Table 2: Properties of Recommended Solvents

| Solvent | Boiling Point (°C) | Role in Purification | Key Considerations |

| Water | 100 | Washing, Acid-Base medium | Excellent for removing inorganic salts. |

| Dimethylformamide (DMF) | 153 | Primary recrystallization solvent | High boiling point, good solvating power. Must be thoroughly removed. |

| Ethanol | 78 | Recrystallization co-solvent, wash | Lowers polarity of DMF, aids crystal washing. |

| Nitric Acid (dilute) | ~100 | Metal scavenging | Corrosive; must be completely washed out. |

Conclusion

The purification of this compound from its synthetic precursor, 2,6-diaminoanthraquinone, is a rigorous but manageable process when a systematic, multi-stage approach is employed. By understanding the chemical nature of the impurities introduced at each synthetic step, one can logically apply separation techniques—from acid-base extraction to remove class-differentiated contaminants, to recrystallization for fine purification, and finally to a targeted metal scavenging wash. The protocols detailed in this guide provide a robust framework for obtaining material of high purity (>99%), suitable for the most demanding research and development applications.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. rroij.com [rroij.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 16. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Anthracene-2,6-dicarboxylic Acid

This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic techniques used for the structural elucidation and characterization of Anthracene-2,6-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure robust and reliable analysis.

Introduction: The Significance of this compound

This compound (ADCA) is a rigid, aromatic dicarboxylic acid linker that has garnered significant interest in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and functional polymers.[1][2] Its defined geometry and potential for electronic interactions make it a valuable building block for creating materials with tailored photophysical properties.[1][3] Given its role as a precursor, unambiguous structural verification and purity assessment are paramount. Spectroscopic methods, namely NMR and IR, are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and functional groups.

This guide explains the causality behind experimental choices and data interpretation, providing a self-validating framework for the characterization of ADCA.

Molecular Structure and Symmetry Considerations

To effectively interpret spectroscopic data, one must first understand the molecule's structure and inherent symmetry. ADCA possesses a C₂h symmetry point group, meaning it has a center of inversion and a plane of symmetry. This symmetry is critical as it simplifies the expected NMR spectra by rendering certain protons and carbons chemically equivalent, thereby reducing the number of unique signals.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides precise information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is the most critical experimental parameter for obtaining a high-quality ¹H NMR spectrum of a carboxylic acid. Due to strong intermolecular hydrogen bonding, ADCA is poorly soluble in common non-polar solvents like chloroform-d (CDCl₃). A polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice.

-

Why DMSO-d₆? It effectively solvates the carboxylic acid groups, breaking up the hydrogen-bonded dimers and leading to sharper signals. Furthermore, the acidic protons of the carboxyl groups are observable in DMSO-d₆, typically as a broad signal at a very high chemical shift (>12 ppm), providing direct evidence of their presence.[4][5][6] The residual proton signal for DMSO-d₆ appears around 2.50 ppm, which does not interfere with the aromatic or carboxylic acid proton signals.[5]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Dissolution: Cap the tube and gently warm or sonicate if necessary to ensure complete dissolution. A clear, homogenous solution is required.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2-5 seconds.

-

Confirmation (Optional): To confirm the assignment of the carboxylic acid proton, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the acidic proton will disappear due to H/D exchange.[7][8]

Trustworthiness: Interpreting the Spectrum

The symmetry of ADCA predicts a total of four signals in the aromatic region and one signal for the two equivalent carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): This is expected to be the most downfield signal, appearing as a broad singlet around δ 13.0 ppm . Its breadth is due to hydrogen bonding and chemical exchange. Its disappearance upon D₂O addition is a definitive confirmation.[7][8][9]

-

Aromatic Protons (Ar-H): These protons resonate in the characteristic aromatic region of δ 7.5-9.0 ppm .[10][11][12] The specific substitution pattern leads to a predictable set of signals. Due to the C₂h symmetry, we expect four distinct proton environments. The splitting patterns arise from coupling between adjacent protons (ortho-coupling, J ≈ 7-10 Hz) and protons separated by three bonds (meta-coupling, J ≈ 2-3 Hz).[13]

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 13.0 | br s | 2H | -COOH |

| ~ 8.8 | s | 2H | H-9, H-10 |

| ~ 8.5 | d | 2H | H-1, H-5 |

| ~ 8.2 | d | 2H | H-3, H-7 |

| ~ 7.8 | dd | 2H | H-4, H-8 |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. In standard practice, spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly. ¹³C NMR requires a greater number of scans (e.g., 256 or more) due to the low natural abundance of the ¹³C isotope.

Trustworthiness: Interpreting the Spectrum

The C₂h symmetry of ADCA means that of the 16 total carbons, only 8 will be chemically unique and thus produce signals.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears far downfield, typically in the range of δ 165-170 ppm for aromatic carboxylic acids.[7][8]

-

Aromatic Carbons (Ar-C): These resonate between δ 120-150 ppm .[10][11] We can distinguish between protonated carbons and quaternary carbons (those without attached protons, such as the carbons bonded to the carboxyl groups and the central ring junction carbons). Quaternary carbons often have lower intensity signals.

Data Presentation: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | -COOH |

| ~ 135.0 | C-2, C-6 (ipso-C) |

| ~ 131.5 | Quaternary C |

| ~ 130.0 | Quaternary C |

| ~ 129.5 | C-H |

| ~ 128.0 | C-H |

| ~ 127.0 | C-H |

| ~ 125.0 | C-H |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Causality in Sample Preparation

For solid samples like ADCA, the standard method is to prepare a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. This method avoids solvent interference and allows for the observation of intermolecular interactions, such as the hydrogen bonding in carboxylic acid dimers, which is a key diagnostic feature.

Experimental Protocol: FTIR (KBr Pellet)

-

Preparation: Gently grind ~1-2 mg of ADCA with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Trustworthiness: Interpreting the Spectrum

The IR spectrum of ADCA is dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities.

-

O-H Stretch: A very broad, strong absorption band from ~3300-2500 cm⁻¹ . This is the hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8][14][15][16]

-

Aromatic C-H Stretch: Weaker, sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[10][12]

-

C=O Stretch: An intense, sharp absorption band. For aromatic carboxylic acids, conjugation lowers the frequency to ~1700-1680 cm⁻¹ .[8][14][15]

-

Aromatic C=C Stretches: Multiple medium-intensity bands in the 1600-1450 cm⁻¹ region.[10][12]

-

C-O Stretch and O-H Bend: In the fingerprint region, a medium-intensity C-O stretching band is expected around 1320-1210 cm⁻¹ , and a broad out-of-plane O-H bend is characteristic around 950-900 cm⁻¹ .[14][15]

Caption: Key IR vibrational modes for ADCA.

Data Presentation: Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid Dimer |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic |

| 1700 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Conjugated) |

| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| 950 - 900 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer |

Integrated Analysis: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple, orthogonal methods.

The process forms a self-validating loop:

-

IR confirms functional groups: The presence of the broad O-H and sharp C=O bands unequivocally identifies the carboxylic acid functionality. Aromatic C-H and C=C stretches confirm the core structure.

-

¹H NMR confirms connectivity and symmetry: The number of signals, their integration, and splitting patterns in the aromatic region confirm the 2,6-disubstitution pattern. The downfield -COOH signal corroborates the IR data and can be confirmed with D₂O exchange.

-

¹³C NMR confirms the carbon skeleton: The number of unique signals (8) validates the molecular symmetry, and the chemical shifts of the carbonyl and aromatic carbons provide a complete map of the carbon framework, consistent with the other data.

This integrated approach ensures a trustworthy and authoritative characterization of this compound, leaving no ambiguity in its structure and purity.

Caption: Workflow for integrated spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. labs.chem.byu.edu [labs.chem.byu.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. ckgas.com [ckgas.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

mass spectrometry analysis of Anthracene-2,6-dicarboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of Anthracene-2,6-dicarboxylic Acid

Introduction

This compound (ADC) is a rigid, fluorescent molecule increasingly utilized as a fundamental building block in the synthesis of advanced materials, most notably metal-organic frameworks (MOFs).[1] Its unique structure, comprising a polycyclic aromatic hydrocarbon (PAH) core functionalized with two carboxylic acid groups, presents a distinct analytical challenge. The successful mass spectrometric analysis of ADC requires a nuanced approach that accounts for the dual chemical nature of the molecule: the large, hydrophobic anthracene backbone and the polar, ionizable carboxyl moieties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of this compound. Moving beyond simple procedural lists, this document delves into the causality behind methodological choices, offering field-proven insights into sample preparation, ionization strategies, and fragmentation analysis. We will explore how to leverage the unique chemical properties of ADC to develop robust, sensitive, and reliable analytical methods using modern mass spectrometry platforms.

Part 1: Foundational Properties and Their Mass Spectrometric Implications

The key to analyzing this compound lies in understanding its hybrid chemical personality. The anthracene core is nonpolar and planar, while the two carboxylic acid groups are polar and readily deprotonated. This duality dictates every step of the analytical workflow, from solvent selection to the choice of ionization source.

-

Hydrophobic Core: The anthracene structure lends itself to reversed-phase chromatography and suggests that ionization techniques suitable for nonpolar compounds, such as Atmospheric Pressure Chemical Ionization (APCI), could be viable.

-

Hydrophilic Groups: The twin carboxylic acid groups are the primary sites for ionization via Electrospray Ionization (ESI), especially in negative ion mode. Their presence makes the molecule amenable to aqueous-organic solvent systems.

This interplay means that a single "best method" is unlikely; instead, the optimal strategy is dictated by the analytical objective, whether it be precise quantification, structural confirmation, or high-throughput screening.

Key Physicochemical Properties

A precise understanding of the analyte's properties is the foundation of any mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₄ | [2][3] |

| Average Molecular Weight | 266.25 g/mol | [2][3] |

| Monoisotopic Mass | 266.05791 Da | [2] |

| CAS Number | 138308-89-1 | [2][3] |

| Predicted LogP | 3.39 | [3] |

| pKa (Predicted) | ~3.5 - 4.5 |

Part 2: Sample Preparation: The Critical First Step

High-quality data begins with meticulous sample preparation. The primary goals are to ensure the analyte is fully dissolved in a compatible solvent, free from non-volatile salts or buffers that suppress ionization, and at a concentration appropriate for the instrument's sensitivity.[4]

Protocol 1: Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for routine identification and quantification when high sensitivity is not the primary concern. The key is to use high-purity solvents to minimize background noise.

Methodology:

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Sonication may be required to ensure complete dissolution.

-

Working Solution Preparation: Create a series of working standards by diluting the stock solution. For a typical high-sensitivity instrument, a final concentration range of 10 ng/mL to 1000 ng/mL is a good starting point.[5]

-

Solvent System: The final dilution should be made in a solvent compatible with the initial mobile phase conditions of the LC method (e.g., 50:50 acetonitrile:water).

-

Filtration: Before placing the vial in the autosampler, filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.[5]

-

Vialing: Transfer the filtered sample to an appropriate 2 mL autosampler vial with a soft septum cap.

Protocol 2: Derivatization for Enhanced Sensitivity and Alternative Analysis Modes

Derivatization is a powerful strategy to overcome the inherent limitations of an analyte. For ADC, this can be used to improve ionization efficiency or make the molecule amenable to different analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

A. Esterification for GC-MS or Positive Mode LC-MS

-

Causality: Converting the carboxylic acids to esters (e.g., methyl or butyl esters) neutralizes their acidic character, making the molecule more volatile for GC-MS analysis.[6] In LC-MS, this modification significantly improves ionization efficiency in positive ion mode (+APCI or +ESI).[7][8]

-

Methodology (Dibutyl Ester Formation):

-

Evaporate a known quantity of ADC in a reaction vial to complete dryness under a stream of nitrogen.

-

Add 200 µL of butanolic HCl (3 M).

-

Seal the vial tightly and heat at 60°C for 60 minutes.

-

After cooling, evaporate the reagent under nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate for GC-MS or acetonitrile for LC-MS) for analysis.[7][8]

-

B. Charge-Reversal Derivatization for Ultra-High Sensitivity

-

Causality: For trace-level quantification, charge-reversal derivatization offers a significant boost in sensitivity. Reagents like dimethylaminophenacyl bromide (DmPABr) react with the carboxyl groups to attach a moiety containing a tertiary amine, which is readily and permanently protonated.[9] This "charge-tagging" ensures robust ionization in positive ESI mode, often leading to orders-of-magnitude improvements in detection limits.[9]

-

Methodology:

-

Extract ADC from the sample matrix (e.g., using liquid-liquid extraction with acidified ethyl acetate).[9]

-

Dry the extract completely under nitrogen.

-

Reconstitute in 50 µL of acetonitrile.

-

Add 20 µL of a 10 mg/mL solution of DmPABr in acetonitrile and 5 µL of a catalyst solution (e.g., diisopropylethylamine).

-

Seal and heat at 70°C for 45 minutes.

-

Cool and dilute with the initial mobile phase for LC-MS/MS analysis in positive ion mode.

-

Part 3: Ionization Techniques: Selecting the Right Tool

The choice of ionization source is arguably the most critical parameter in the analysis of ADC. The decision should be guided by the sample preparation method and the analytical goals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H10O4 | CID 15686818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. longdom.org [longdom.org]

A Technical Guide to the Solubility of Anthracene-2,6-dicarboxylic Acid in DMF and Other Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Anthracene-2,6-dicarboxylic acid. Recognizing the scarcity of direct quantitative data in publicly available literature, this guide focuses on the foundational principles governing its solubility, offers comparative data from structurally analogous compounds, and provides detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

Introduction: Understanding the Molecular Architecture

This compound (2,6-ADCA) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a rigid, planar anthracene core functionalized with two carboxylic acid groups. This unique structure dictates its solubility, balancing the hydrophobic nature of the anthracene backbone with the hydrophilic and hydrogen-bonding capabilities of the carboxyl moieties.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₄ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| LogP (Predicted) | 3.38940 | [3] |

The large, nonpolar surface area of the anthracene rings generally leads to low aqueous solubility, a common trait among PAHs.[4] However, the symmetrically placed carboxylic acid groups introduce polarity and the capacity for strong intermolecular interactions, particularly hydrogen bonding. This makes polar organic solvents, especially those that can act as hydrogen bond acceptors, prime candidates for dissolving 2,6-ADCA.

The Role of the Solvent: A Focus on DMF

Dimethylformamide (DMF) is a polar aprotic solvent widely recognized for its excellent solvating properties for a broad range of organic and inorganic compounds. Its high dielectric constant and ability to accept hydrogen bonds make it particularly effective at dissolving molecules with polar functional groups, such as carboxylic acids.

The dissolution of 2,6-ADCA in DMF is driven by favorable intermolecular interactions that overcome the solute-solute and solvent-solvent forces. The primary interactions at play are:

-

Hydrogen Bonding: The acidic protons of the carboxylic acid groups of 2,6-ADCA form strong hydrogen bonds with the carbonyl oxygen of DMF.

-

Dipole-Dipole Interactions: The polar nature of both the carboxylic acid groups and the DMF molecule contribute to significant dipole-dipole attractions.

-

van der Waals Forces: The anthracene core of 2,6-ADCA and the methyl groups of DMF interact through weaker van der Waals forces.

Caption: Intermolecular interactions between 2,6-ADCA and DMF.

Solubility in Organic Solvents: A Comparative Analysis

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Source |

| Terephthalic Acid | DMF | 25 | 6.7 | [4] |

| Terephthalic Acid | DMSO | 25 | 19.0 | [4][5] |

| 2,6-Naphthalenedicarboxylic Acid | Acetic Acid | - | Soluble (used in synthesis) | [6] |

Based on these analogous compounds, it is reasonable to infer that this compound exhibits significant solubility in polar aprotic solvents like DMF and DMSO. The extended aromatic system of the anthracene core compared to benzene (in terephthalic acid) and naphthalene may slightly decrease solubility due to increased hydrophobicity, but the fundamental principles of interaction with polar aprotic solvents remain the same.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative data for the solubility of this compound, a robust experimental protocol is essential. The following isothermal equilibrium method is a reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, DMSO, NMP, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed glass vials

-

Magnetic stir bars

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2,6-ADCA of a known concentration in the chosen solvent.

-

Perform a serial dilution to create a series of calibration standards of decreasing concentrations.

-

Analyze each standard by HPLC to generate a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-ADCA to a sealed vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place a magnetic stir bar in the vial.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended particles.

-

Accurately dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 2,6-ADCA in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L, or g/100 g solvent).

-

-

Repeatability:

-

Repeat the entire experiment at least three times to ensure the reproducibility of the results.

-

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

This compound, a molecule of significant interest in materials science and medicinal chemistry, exhibits a solubility profile governed by the interplay of its hydrophobic anthracene core and its hydrophilic carboxylic acid functionalities. While direct quantitative solubility data remains elusive in the public domain, a strong theoretical understanding and comparative data from analogous compounds suggest high solubility in polar aprotic solvents such as DMF.

The experimental protocol provided in this guide offers a robust framework for researchers to precisely determine the solubility of 2,6-ADCA in various organic solvents. Such data is critical for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile molecule in drug development and materials innovation. Future research should focus on the systematic measurement of the solubility of 2,6-ADCA in a range of pharmaceutically and industrially relevant solvents at various temperatures to build a comprehensive solubility database.

References

- 1. This compound | C16H10O4 | CID 15686818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 138308-89-1 [sigmaaldrich.com]

- 3. This compound | CAS#:138308-89-1 | Chemsrc [chemsrc.com]

- 4. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Determination of the Fluorescence Quantum Yield of Anthracene-2,6-dicarboxylic acid

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of Anthracene-2,6-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the underlying principles, the rationale behind experimental choices, and a self-validating methodology. We will focus on the widely adopted comparative method, utilizing quinine sulfate as a reference standard, and provide a detailed, step-by-step protocol from sample preparation to data analysis. This guide is grounded in established scientific principles and references authoritative sources to ensure methodological robustness and data integrity.

Introduction: The Significance of Quantum Yield in Molecular Probes

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A molecule with a high quantum yield is an efficient converter of absorbed light into emitted fluorescence, a desirable characteristic for fluorescent probes in various applications, including bio-imaging, high-throughput screening, and diagnostics. For a molecule like this compound, which possesses a rigid aromatic core, understanding its quantum yield is crucial for assessing its potential as a fluorescent scaffold in drug design and as a tool for studying biomolecular interactions. The addition of carboxylic acid functional groups to the anthracene ring can influence its electronic transitions and, consequently, its photophysical properties.[1]

The deactivation of an excited state fluorophore can occur through several pathways, including fluorescence, internal conversion, vibrational relaxation, and intersystem crossing.[2] The quantum yield provides a direct measure of the probability that an excited molecule will decay via fluorescence rather than non-radiative pathways.[3]

Methodological Approach: The Comparative Method

While absolute methods for determining quantum yield exist, they require specialized instrumentation such as an integrating sphere to capture all emitted photons.[4][5] The comparative (or relative) method is a more accessible and widely used technique that relies on comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[3][6] The core principle of this method is that if the standard and the test sample have identical absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons.[3] Therefore, a ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, will yield the ratio of their quantum yields.[3][5]

The accuracy of the relative method is intrinsically linked to the reliability of the quantum yield of the chosen standard. For this guide, we will use quinine sulfate in 0.5 M H2SO4 as the reference standard, a widely accepted standard with a well-documented quantum yield of 0.546.[7][8]

The equation for calculating the relative quantum yield is as follows:

Φx = Φst * (Gradx / Gradst) * (η2x / η2st)[3]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the reliability of the final quantum yield determination.

Materials and Instrumentation

-

This compound (Sample)

-

Quinine sulfate (Standard)

-

Spectroscopic grade solvents (e.g., Dimethyl sulfoxide (DMSO) for the sample, 0.5 M H2SO4 for the standard)

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer (Spectrofluorometer) with a monochromatic excitation source and an emission detector.

-

1 cm pathlength quartz cuvettes

-

Calibrated volumetric flasks and pipettes

Visualizing the Workflow

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Methodology

Step 1: Preparation of Stock and Dilute Solutions

-

Standard Stock Solution: Accurately prepare a stock solution of quinine sulfate in 0.5 M H2SO4.

-

Sample Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The choice of solvent is critical as it can significantly affect the photophysical properties of anthracene derivatives.[9][10][11]

-

Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.[6][8] This is crucial to avoid inner-filter effects where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.

Step 2: Absorbance Measurements

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Blank Correction: Use the respective pure solvents (0.5 M H2SO4 and DMSO) to record a baseline correction.

-

Measure Absorbance: Measure the absorbance of each of the prepared solutions (both standard and sample) at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample and should correspond to a wavelength where both absorb light.

Step 3: Fluorescence Measurements

-

Instrument Setup: Turn on the fluorescence spectrometer and allow the lamp to stabilize. Set the excitation wavelength to the same value used for the absorbance measurements. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvents to check for any background fluorescence.

-

Measure Emission Spectra: For each of the prepared solutions, record the fluorescence emission spectrum. Ensure that the measurement parameters (e.g., excitation and emission slit widths, integration time) are kept constant for all measurements of both the standard and the sample.[2]

Step 4: Data Analysis and Quantum Yield Calculation

-

Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most spectrometer software has a built-in function for this.

-

Plot Integrated Intensity vs. Absorbance: For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine the Gradients: Perform a linear regression for both sets of data points. The slope of the resulting line is the gradient (Grad). A good linear fit with an intercept close to zero is indicative of reliable data.

-

Calculate the Quantum Yield: Use the formula provided in Section 2 to calculate the quantum yield of this compound. The refractive indices of the solvents can be found in standard chemical reference literature.

Data Presentation and Interpretation

For clarity and ease of comparison, the collected and calculated data should be organized into tables.

Table 1: Photophysical Data for this compound and Quinine Sulfate

| Parameter | This compound (Sample) | Quinine Sulfate (Standard) |

| Solvent | DMSO | 0.5 M H2SO4 |

| Refractive Index (η) | [Insert value] | [Insert value] |

| Excitation Wavelength (λex) | [Selected λ, e.g., 350 nm] | [Selected λ, e.g., 350 nm] |

| Emission Wavelength Range | [e.g., 380-550 nm] | [e.g., 400-600 nm] |

| Known Quantum Yield (Φst) | N/A | 0.546[7][8] |

| Calculated Gradient (Grad) | [From plot] | [From plot] |

| Calculated Quantum Yield (Φx) | [Calculated Value] | N/A |

Causality and Trustworthiness in Experimental Choices

-

Why Dilute Solutions? Working with absorbances below 0.1 minimizes the inner filter effect, where the emitted light is reabsorbed by other fluorophore molecules, leading to an underestimation of the quantum yield.[8] It also prevents self-quenching, a non-radiative deactivation pathway that occurs at high concentrations.

-

Why a Single Excitation Wavelength? Using the same excitation wavelength for both the sample and the standard ensures that the assumption of equal photon absorption at equal absorbance holds true. It also simplifies the experimental setup and reduces potential sources of error.[2]

-

Why Plot Integrated Intensity vs. Absorbance? A single-point measurement can be prone to error. By plotting a series of concentrations and determining the gradient, the measurement becomes more robust and less susceptible to random errors in solution preparation or measurement for a single sample.[6] The linearity of this plot serves as an internal validation of the data quality.

-

The Importance of Solvent Choice: The photophysical properties of many fluorophores, including anthracene derivatives, are sensitive to the solvent environment.[9][10][11] Factors such as polarity and viscosity can influence the rates of radiative and non-radiative decay pathways, thereby altering the quantum yield. It is crucial to report the solvent used when stating a quantum yield value.

Conclusion

The determination of the fluorescence quantum yield is a critical step in the characterization of any new fluorescent molecule. By following the detailed, self-validating protocol outlined in this guide, researchers can obtain reliable and reproducible quantum yield values for this compound. The emphasis on understanding the "why" behind each step, from sample preparation to data analysis, empowers scientists to not only perform the measurement correctly but also to critically evaluate the quality of their data. This rigorous approach is essential for advancing the development of novel fluorescent probes for a wide range of scientific and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. static.horiba.com [static.horiba.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. jasco-global.com [jasco-global.com]

- 6. agilent.com [agilent.com]

- 7. Quinine sulfate [omlc.org]

- 8. Quinine sulfate [omlc.org]

- 9. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]

- 10. Solvent effects on the photophysical properties of 9,10-dicyanoanthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Properties and Cyclic Voltammetry of Anthracene-2,6-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of Anthracene-2,6-dicarboxylic acid and a detailed protocol for its characterization using cyclic voltammetry. While direct experimental data for this specific molecule is not extensively available in the current literature, this document synthesizes information from studies on related anthracene derivatives and aromatic carboxylic acids to predict its redox behavior. This guide is intended for researchers, scientists, and drug development professionals who are interested in the electrochemical characterization of novel organic molecules. The provided protocols are designed to be self-validating and are grounded in established electrochemical principles.

Introduction: The Electrochemical Landscape of Anthracene Derivatives

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties. Their extended π-conjugated system makes them electrochemically active, capable of undergoing both oxidation and reduction processes. The electrochemical behavior of anthracene can be finely tuned by the introduction of functional groups onto the aromatic core. These substituents can alter the electron density of the π-system, thereby influencing the redox potentials and the stability of the resulting radical ions.

This compound is a bifunctional molecule that combines the rigid, planar anthracene core with two carboxylic acid groups. This substitution is expected to significantly impact its electrochemical properties in several ways:

-

Electron-Withdrawing Effect: The carboxylic acid groups are electron-withdrawing, which is anticipated to make the oxidation of the anthracene core more difficult (occur at a more positive potential) and the reduction easier (occur at a less negative potential) compared to unsubstituted anthracene.

-

Proton-Coupled Electron Transfer: The presence of acidic protons on the carboxylic acid groups introduces the possibility of proton-coupled electron transfer (PCET) reactions, particularly in the reduction process. This can lead to complex electrochemical behavior that is highly dependent on the solvent and pH.

-

Adsorption and Surface Interactions: The carboxylic acid moieties can facilitate the adsorption of the molecule onto electrode surfaces, which can influence the electron transfer kinetics and the overall shape of the cyclic voltammogram.[1]

Understanding the electrochemical properties of this compound is crucial for its potential applications in areas such as organic electronics, sensor development, and as a redox-active linker in metal-organic frameworks.

Predicted Electrochemical Behavior of this compound

Based on the established electrochemical behavior of anthracene derivatives and aromatic carboxylic acids, we can predict the key features of the cyclic voltammogram of this compound.

Oxidation Pathway

The oxidation of the anthracene core typically proceeds via a one-electron transfer to form a radical cation. For substituted anthracenes, the oxidation potential is sensitive to the electronic nature of the substituents.[2][3][4] Electron-donating groups stabilize the radical cation and lower the oxidation potential, while electron-withdrawing groups have the opposite effect.

Given that carboxylic acid groups are electron-withdrawing, the oxidation of this compound is expected to occur at a more positive potential compared to unsubstituted anthracene. The process can be represented as:

An(COOH)₂ → [An(COOH)₂]•⁺ + e⁻

The stability of the resulting radical cation will influence the reversibility of this process. In aprotic solvents, the oxidation is likely to be quasi-reversible or irreversible, depending on the ability of the radical cation to undergo follow-up chemical reactions.

Reduction Pathway and the Role of Self-Protonation

The reduction of the anthracene core involves the acceptance of an electron to form a radical anion. The presence of the electron-withdrawing carboxylic acid groups is expected to make this process more favorable, shifting the reduction potential to less negative values.

A key feature anticipated in the reduction of this compound in aprotic solvents is a "self-protonation" mechanism, which has been observed for other aromatic carboxylic acids.[5] This process involves the protonation of the initially formed radical anion by a neutral molecule of the acid, as depicted in the following steps:

-

Initial Electron Transfer: An(COOH)₂ + e⁻ ⇌ [An(COOH)₂]•⁻

-

Self-Protonation: [An(COOH)₂]•⁻ + An(COOH)₂ → [An(COOH)(COOH₂)]• + An(COO)⁻

-

Further Reduction/Reaction: The resulting neutral radical can then undergo further electrochemical or chemical reactions.

This self-protonation step can lead to a complex cyclic voltammogram where the reversibility of the reduction wave is highly dependent on the concentration of the acid and the scan rate.

In-Depth Experimental Protocol: Cyclic Voltammetry of this compound

This section provides a detailed, step-by-step methodology for the cyclic voltammetric analysis of this compound. The protocol is designed to be a self-validating system, with internal checks and considerations for ensuring data integrity.

Materials and Reagents

| Component | Specification | Supplier Example | Purpose |

| This compound | ≥98% purity | Sigma-Aldrich, TCI | Analyte |

| Solvent | Anhydrous, electrochemical grade (e.g., Acetonitrile, Dimethylformamide) | Sigma-Aldrich, Acros Organics | To dissolve the analyte and supporting electrolyte |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) | Sigma-Aldrich, Fluka | To ensure sufficient conductivity of the solution |

| Working Electrode | Glassy carbon electrode (3 mm diameter) | BASi, CH Instruments | Surface for the electrochemical reaction |

| Reference Electrode | Ag/Ag⁺ (in the same solvent with 0.01 M AgNO₃ and 0.1 M supporting electrolyte) or Saturated Calomel Electrode (SCE) with a salt bridge | BASi, CH Instruments | Provides a stable potential reference |

| Counter Electrode | Platinum wire or gauze | BASi, CH Instruments | Completes the electrical circuit |

| Ferrocene | ≥98% purity | Sigma-Aldrich, Acros Organics | Internal standard for potential referencing |

Experimental Workflow Diagram

Caption: Experimental workflow for the cyclic voltammetry of this compound.

Step-by-Step Protocol

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., Acetonitrile).

-

Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution.

-

Prepare a stock solution of ferrocene (e.g., 10 mM) in the same electrolyte solution.

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and then with the experimental solvent.

-

Sonnicate the electrode in the experimental solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode.

-

Add the blank electrolyte solution to the cell.

-

-

Degassing:

-

Purge the solution with a gentle stream of high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

-

-

Blank Voltammogram:

-

Run a cyclic voltammogram of the blank electrolyte solution over the desired potential range to ensure there are no interfering redox processes.

-

-

Analyte Measurement:

-

Add a known volume of the this compound stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

-

Allow the solution to equilibrate for a few minutes.

-

Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

-

-

Internal Referencing:

-

Add a small amount of the ferrocene stock solution to the cell.

-

Record a cyclic voltammogram to determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple. All potentials for this compound should be reported relative to the Fc/Fc⁺ couple.

-

Data Analysis and Interpretation

The following analyses should be performed on the collected cyclic voltammetry data:

| Parameter | How to Determine | Interpretation |

| Peak Potentials (Epa, Epc) | The potential at which the anodic (oxidation) and cathodic (reduction) peak currents occur. | Provides information about the thermodynamics of the redox process. |

| Half-Wave Potential (E₁/₂) | E₁/₂ = (Epa + Epc) / 2 | An approximation of the formal redox potential for a reversible system. |

| Peak Current Ratio (Ipa/Ipc) | The ratio of the anodic peak current to the cathodic peak current. | For a reversible process, this ratio should be close to 1. Deviations suggest follow-up chemical reactions. |

| Peak Separation (ΔEp) | ΔEp = Epa - Epc | For a reversible one-electron process, ΔEp should be approximately 59/n mV at room temperature, where n is the number of electrons transferred. Larger values indicate quasi-reversible or irreversible kinetics. |

| Randles-Sevcik Analysis | Plot of peak current (Ip) versus the square root of the scan rate (ν¹/²). | For a diffusion-controlled process, this plot should be linear. The slope can be used to calculate the diffusion coefficient of the analyte. |

Predicted Quantitative Data

While exact values require experimental determination, the following table provides a prediction of the expected electrochemical parameters for this compound based on literature values for related compounds.

| Parameter | Predicted Value Range (vs. Fc/Fc⁺ in ACN) | Rationale |

| First Oxidation Potential (Epa,₁) | +1.3 to +1.6 V | The electron-withdrawing carboxylic acid groups will shift the potential to be more positive than that of unsubstituted anthracene (~+1.1 V).[2] |

| First Reduction Potential (Epc,₁) | -1.6 to -1.9 V | The electron-withdrawing carboxylic acid groups will shift the potential to be less negative than that of unsubstituted anthracene (~-2.0 V). |

| Reversibility of Oxidation | Quasi-reversible to Irreversible | The radical cation may be unstable and undergo follow-up reactions. |

| Reversibility of Reduction | Irreversible (especially at slower scan rates) | Due to the proposed self-protonation mechanism.[5] |

Mechanistic Insights and Logical Relationships

The interplay between electron transfer and chemical reactions is central to understanding the electrochemistry of this compound. The following diagram illustrates the logical relationships in the proposed reduction mechanism.

Caption: Proposed self-protonation mechanism for the reduction of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected electrochemical properties of this compound and a robust experimental protocol for its characterization using cyclic voltammetry. The presence of both the electroactive anthracene core and the protic carboxylic acid groups suggests a rich and complex redox chemistry. The proposed methodologies and predictive insights are intended to serve as a valuable resource for researchers embarking on the electrochemical investigation of this and related functionalized aromatic molecules. The successful execution of the described experiments will provide crucial data for the rational design and application of this compound in various scientific and technological fields.

References

An In-depth Technical Guide to the Photophysical Properties of Anthracene-2,6-dicarboxylic Acid Derivatives

This guide provides a comprehensive exploration of the photophysical properties of anthracene-2,6-dicarboxylic acid (2,6-ADCA) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, fundamental photophysical characteristics, and the application of these compounds in advanced materials and sensing. We will examine the interplay between molecular structure and light interaction, supported by theoretical and experimental evidence.

Introduction: The Allure of Functionalized Anthracenes

Anthracene, a well-known polycyclic aromatic hydrocarbon, serves as a fundamental building block for a vast array of organic functional materials due to its intrinsic fluorescence.[1][2] The strategic placement of functional groups on the anthracene core can profoundly modulate its electronic and photophysical properties, paving the way for tailored applications.[2] The introduction of carboxylic acid moieties, particularly at the 2- and 6-positions, imparts unique characteristics to the parent molecule. These derivatives not only exhibit interesting photophysical behaviors influenced by their environment but also serve as versatile linkers in the construction of metal-organic frameworks (MOFs) and as sensitive fluorescent probes for various analytes.[3][4] This guide will elucidate the core principles governing the photophysics of this compound and its derivatives, providing a foundational understanding for their rational design and application.

Synthesis of this compound and its Derivatives

The synthesis of this compound has been approached through various routes, often starting from readily available precursors. One documented method involves a multi-step synthesis starting from 2,6-diaminoanthraquinone.[5] This process includes diazotization, cyanation, hydrolysis, reduction, and subsequent oxidation to yield the desired dicarboxylic acid.[5]

Derivatives of this compound can be prepared through standard organic reactions. For instance, esterification of the carboxylic acid groups can be achieved by reacting with the corresponding alcohols under acidic conditions. Amide derivatives can be synthesized by converting the carboxylic acids to acid chlorides followed by reaction with amines. Furthermore, the anthracene core itself can be functionalized prior to or after the introduction of the carboxylic acid groups, allowing for a wide range of derivatives with tailored properties. For example, Sonogashira cross-coupling reactions have been employed to synthesize π-extended anthracene derivatives.[6]

Fundamental Photophysical Properties of this compound

The photophysical properties of 2,6-ADCA are governed by the electronic transitions within the anthracene core, which are perturbed by the presence of the carboxylic acid groups.[3]

Absorption and Emission Spectra

This compound exhibits characteristic vibronically structured absorption and emission bands in solution.[7] The absorption spectrum typically shows multiple bands in the UV-A and near-UV region (~320-420 nm), which differ in number and intensity from those of unsubstituted anthracene.[7] The emission spectrum also displays a distinct vibrational structure, closely resembling that of the parent anthracene molecule.[7]

Influence of Environmental Factors

The photophysical properties of 2,6-ADCA are sensitive to its local environment, particularly solvent polarity and pH.

-

Solvent Polarity: Unlike some of its isomers, the absorption and emission maxima of 2,6-ADCA do not shift significantly with changes in solvent polarity in aprotic solvents. For instance, the absorption and emission maxima remain relatively constant between a less polar solvent like THF (tetrahydrofuran) and a more polar one like DMA (dimethylacetamide).[7]

-

pH: The protonation state of the carboxylic acid groups has a pronounced effect on the excited-state properties. In basic solutions, where the carboxylic acid groups are deprotonated to carboxylates, the photophysical properties of 2,6-ADCA differ significantly from those in acidic and neutral solutions.[3] This pH-dependent behavior is crucial for its application in sensing.

Theoretical Insights from Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have provided valuable insights into the structure-property relationships of 2,6-ADCA.

-

Ground and Excited State Geometry: DFT calculations reveal that in its lowest-energy ground-state conformation, the carboxylic acid groups of 2,6-ADCA are coplanar with the anthracene ring, with a dihedral angle of θ = 0°.[3][7] This planarity is largely maintained in the first excited state, indicating minimal geometric rearrangement upon photoexcitation.[3][7] This contrasts with the 9,10-ADCA isomer, which exhibits a significant change in geometry between the ground and excited states.[3]

-

Rotational Barriers: The barrier for the rotation of the carboxylic acid groups is higher for 2,6-ADCA (around 8 kcal/mol) compared to its 1,4-isomer (around 5.5 kcal/mol), suggesting a more rigid planar structure for the 2,6-derivative in the ground state.[7]

Photophysical Properties of this compound Derivatives and their Applications

The unique properties of 2,6-ADCA make it a valuable component in the design of functional materials and sensors.

Metal-Organic Frameworks (MOFs)

This compound is an excellent organic linker for the construction of luminescent MOFs.[3] When incorporated into a Zr-based MOF, the resulting framework is isostructural with the well-known UiO-67 frameworks.[3] These MOFs exhibit linker-based luminescence, and their excited-state properties can be compared to those of the free ligand in solution.[3] The rigid framework of the MOF can influence the photophysical properties by restricting molecular motion and altering the local environment of the chromophore.

Fluorescent Sensors

Derivatives of this compound have been explored as fluorescent sensors for various analytes, including metal ions.[8] The sensing mechanism often relies on the interaction of the analyte with the carboxylic acid groups, leading to a change in the fluorescence properties of the anthracene core. This change can be a quenching (decrease) or enhancement (increase) of the fluorescence intensity.

Fluorescence quenching is a process where the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions.[9] This can occur through dynamic (collisional) or static (formation of a non-fluorescent complex) mechanisms.[1][9] The efficiency of quenching can be described by the Stern-Volmer equation.[1] For example, the fluorescence of some anthracene derivatives is selectively quenched by Cu²⁺ ions.[8]

Experimental Methodologies

The characterization of the photophysical properties of this compound and its derivatives relies on a suite of spectroscopic techniques.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime of a sample.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the anthracene derivative in the desired solvent (e.g., THF, ethanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_abs).

-

Steady-State Emission Measurement: Using a spectrofluorometer, excite the sample at a wavelength where it absorbs strongly. Record the emission spectrum and determine the emission maxima (λ_em).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Measurement: The fluorescence lifetime (τ) is measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited with a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photons is recorded. The resulting decay curve is fitted to an exponential function to determine the lifetime.

Fluorescence Quenching Experiments

Objective: To investigate the interaction of a quencher with the fluorescent anthracene derivative.

Protocol:

-

Prepare a Stock Solution: Prepare a stock solution of the anthracene derivative with a known concentration.

-

Prepare a Quencher Stock Solution: Prepare a stock solution of the quencher (e.g., a metal salt) at a much higher concentration.

-

Titration: To a fixed volume of the fluorophore solution, add increasing aliquots of the quencher stock solution.

-

Fluorescence Measurement: After each addition of the quencher, record the fluorescence emission spectrum.

-

Data Analysis: Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot. The data can be analyzed using the Stern-Volmer equation:

F₀ / F = 1 + K_SV[Q]

where K_SV is the Stern-Volmer quenching constant. The linearity or non-linearity of the plot provides insights into the quenching mechanism.[9][10]

Data Summary

Table 1: Photophysical Properties of this compound in Different Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| THF | 409 | 419 |

| DMA | 408 | 421 |

Data extracted from Rowe et al. (2017)[7]

Visualizations

Caption: Key photophysical processes for an anthracene derivative.

Caption: Workflow for a fluorescence quenching experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability Analysis of Anthracene-2,6-dicarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the thermal stability analysis of Anthracene-2,6-dicarboxylic acid (2,6-ADCA). While specific experimental data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to perform a robust thermal analysis. By focusing on the causality behind experimental choices, this document serves as a practical whitepaper for determining the thermal properties of 2,6-ADCA and related aromatic dicarboxylic acids, ensuring scientific integrity and reproducible results.

Introduction: The Critical Role of Thermal Stability

This compound (C₁₆H₁₀O₄, CAS No: 138308-89-1) is a rigid, aromatic dicarboxylic acid linker molecule.[1] Its linear geometry and conjugated anthracene core make it a valuable building block in the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs) and other porous coordination polymers.[2] In these applications, the thermal stability of the organic linker is a critical parameter that directly dictates the operational limits and processing conditions of the final material.

A thorough understanding of the thermal behavior of 2,6-ADCA is essential for:

-

Defining Synthesis Parameters: Establishing the maximum temperature for MOF synthesis and activation without linker degradation.

-

Predicting Material Lifespan: Assessing the long-term thermal stability of materials incorporating 2,6-ADCA for applications in gas storage, catalysis, and sensing.

-

Quality Control: Ensuring the purity and consistency of 2,6-ADCA batches by identifying thermal events associated with impurities or residual solvents.

This guide will focus on the two primary thermoanalytical techniques for this purpose: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).